molecular formula C23H20N4OS B8565618 N'-({4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl}methylidene)benzohydrazide

N'-({4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl}methylidene)benzohydrazide

Cat. No. B8565618
M. Wt: 400.5 g/mol
InChI Key: HIHUSNRQQWQQLR-UHFFFAOYSA-N
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Patent
US05919799

Procedure details

0.28 g of 5,6,7,8-tetrahydro-2-phenyl-3-formylimidazo[2,1-b]benzothiazole and 0.15 g of benzohydrazide were stirred over night in 20 ml of a 0.1N hydrochloric acid-ethanol solution at room temperature and the precipitated crystal obtained by filtration. The crystals were dissolved in water and the solution was made alkaline by ammonia solution, then extracted by chloroform. The extract was washed with water and dried, then the solvent was distilled off and the residue was crystallized from ethyl acetate to obtain the desired substance in an amount of 0.35 g (yield of 84.0%).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]3[N:13]([C:14]=2[CH:15]=O)[C:12]2[CH2:17][CH2:18][CH2:19][CH2:20][C:11]=2[S:10]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:21]([NH:29][NH2:30])(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.Cl.C(O)C.N>O>[C:1]1([C:7]2[N:8]=[C:9]3[N:13]([C:14]=2[CH:15]=[N:30][NH:29][C:21](=[O:28])[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:12]2[CH2:17][CH2:18][CH2:19][CH2:20][C:11]=2[S:10]3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C2SC3=C(N2C1C=O)CCCC3
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Name
hydrochloric acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated crystal obtained by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted by chloroform
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to obtain the desired substance in an amount of 0.35 g (yield of 84.0%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=C2SC3=C(N2C1C=NNC(C1=CC=CC=C1)=O)CCCC3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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